molecular formula C22H16N4O4S B11657610 2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 337500-72-8

2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B11657610
CAS No.: 337500-72-8
M. Wt: 432.5 g/mol
InChI Key: JIXBRUVNAHKTBT-UHFFFAOYSA-N
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Description

2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a pyridine scaffold. This compound is notable for its potential biological activity and its structural uniqueness, which includes multiple functional groups such as amino, sulfanyl, and methoxy groups, as well as dihydroxyphenyl and dicarbonitrile moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-component reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR), which involves the condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . These reactions are often catalyzed by bases such as triethylamine, inorganic bases, or boric acid, and can be enhanced using ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound can be achieved using similar multi-component reactions, scaled up with appropriate catalysts and reaction conditions to ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of nitro groups can yield amines .

Scientific Research Applications

2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with different enzymes and receptors, potentially leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups and its potential biological activity. Compared to similar compounds, it offers a distinct set of properties that make it valuable for various scientific research applications .

Properties

CAS No.

337500-72-8

Molecular Formula

C22H16N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

2-amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C22H16N4O4S/c1-30-14-5-2-12(3-6-14)20-15(9-23)21(25)26-22(16(20)10-24)31-11-19(29)13-4-7-17(27)18(28)8-13/h2-8,27-28H,11H2,1H3,(H2,25,26)

InChI Key

JIXBRUVNAHKTBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC(=C(C=C3)O)O)N)C#N

Origin of Product

United States

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